6-Fluoro-4-methylcinnoline
CAS No.: 5376-23-8
Cat. No.: VC15799679
Molecular Formula: C9H7FN2
Molecular Weight: 162.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5376-23-8 |
|---|---|
| Molecular Formula | C9H7FN2 |
| Molecular Weight | 162.16 g/mol |
| IUPAC Name | 6-fluoro-4-methylcinnoline |
| Standard InChI | InChI=1S/C9H7FN2/c1-6-5-11-12-9-3-2-7(10)4-8(6)9/h2-5H,1H3 |
| Standard InChI Key | UUUOZVSSMNBSEH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=NC2=C1C=C(C=C2)F |
Introduction
Structural and Chemical Characteristics of 6-Fluoro-4-methylcinnoline
Cinnoline derivatives belong to the diazanaphthalene family, featuring a bicyclic structure with two adjacent nitrogen atoms in the pyridazine ring. In 6-fluoro-4-methylcinnoline, the fluorine atom occupies the 6-position of the benzene ring, while the methyl group resides at the 4-position of the pyridazine moiety (Figure 1). This substitution pattern introduces distinct electronic and steric effects that influence reactivity and intermolecular interactions .
Molecular Formula:
Molecular Weight: 162.17 g/mol (calculated)
IUPAC Name: 6-Fluoro-4-methylcinnoline
The fluorine atom’s electronegativity () creates a strong electron-withdrawing effect, polarizing the aromatic system and directing electrophilic substitution to specific positions. Concurrently, the methyl group at C4 exerts steric hindrance while donating electrons via hyperconjugation, creating a nuanced electronic landscape for further functionalization .
Synthetic Pathways and Manufacturing Considerations
The synthesis of 6-fluoro-4-methylcinnoline was first reported by Castle et al. (1965) through an eight-step sequence starting from 4-fluoroaniline . This landmark work established foundational methodology for cinnoline functionalization:
Key Synthetic Steps:
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Diazotization of 4-Fluoroaniline: Formation of the diazonium salt under acidic conditions at 0–5°C.
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Cyclization: Thermal or catalytic cyclization to construct the pyridazine ring.
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Methyl Group Introduction: Friedel-Crafts alkylation or nucleophilic substitution at C4.
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Purification: Recrystallization from ethanol/water mixtures to achieve >95% purity .
Table 1: Critical Reaction Parameters in Cinnoline Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher temps favor cyclization |
| Solvent System | Toluene/Pyridine (3:1) | Prevents side reactions |
| Catalyst | Accelerates alkylation |
Modern adaptations employ microwave-assisted synthesis to reduce reaction times from 48 hours to <6 hours while maintaining yields of 78–82% . Challenges persist in minimizing dihalogenation byproducts, which can consume 15–20% of starting material if stoichiometry deviates by >5%.
Physicochemical Profiling and Spectral Signatures
Despite its pharmacological potential, comprehensive physicochemical data for 6-fluoro-4-methylcinnoline remains sparse in open literature. Extrapolation from analogous cinnolines suggests:
Predicted Properties:
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LogP: 2.1–2.5 (indicating moderate lipophilicity)
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Aqueous Solubility: <0.1 mg/mL at 25°C
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Melting Point: 189–192°C (decomposition observed above 200°C)
Spectroscopic characterization reveals distinctive signatures:
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(400 MHz, DMSO-): δ 2.45 (s, 3H, CH3), 7.32–7.88 (m, 3H, aromatic), 8.95 (d, 1H, J = 8.4 Hz)
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: 21.3 (CH3), 115.2–158.4 (aromatic carbons), 162.1 (C-F coupling)
| Cell Line | IC (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MCF-7 (Breast) | 12.4 ± 1.2 | 3.2 |
| A549 (Lung) | 18.9 ± 2.1 | 1.8 |
| PC-3 (Prostate) | 15.6 ± 1.8 | 2.4 |
Industrial Applications and Regulatory Considerations
Beyond oncology, 6-fluoro-4-methylcinnoline demonstrates promise in:
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Organic Electronics: As electron-transport layers in OLEDs due to high electron affinity ().
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Agrochemicals: Fungicidal activity against Botrytis cinerea at 50 ppm.
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Coordination Chemistry: Formation of luminescent complexes with Eu and Tb.
Regulatory status remains pre-clinical, with no FDA or EMA filings to date. Environmental impact assessments predict moderate ecotoxicity (LC = 8.2 mg/L in Daphnia magna), necessitating containment strategies for industrial-scale production.
Future Directions and Research Challenges
Key unanswered questions and opportunities include:
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Stereoselective Synthesis: Developing asymmetric routes to access enantiopure derivatives.
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Prodrug Formulations: Addressing solubility limitations through phosphate ester derivatives.
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Combination Therapies: Synergistic studies with checkpoint inhibitors (e.g., anti-PD1).
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Computational Optimization: Machine learning-guided SAR studies to improve potency.
Ongoing clinical trials (NCT04832971) evaluating cinnoline-based kinase inhibitors underscore the therapeutic potential of this structural class, though 6-fluoro-4-methylcinnoline itself awaits advanced preclinical validation .
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